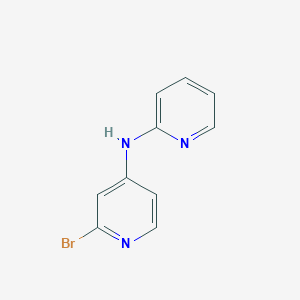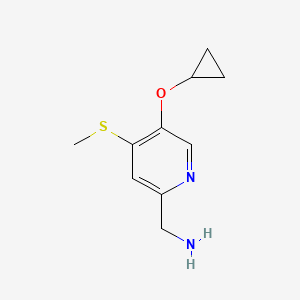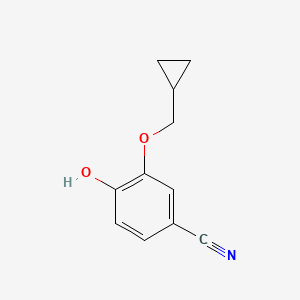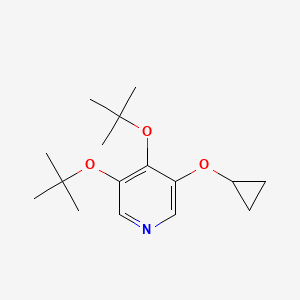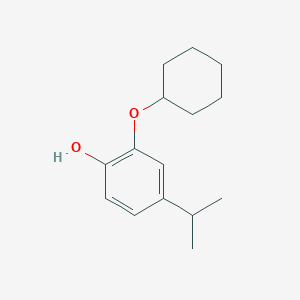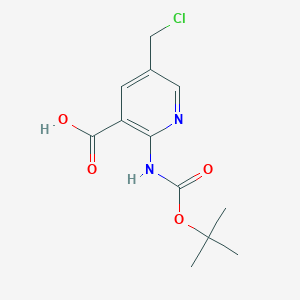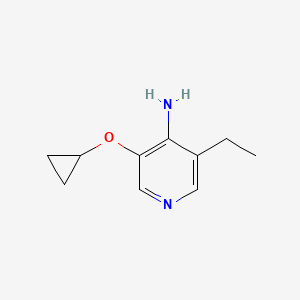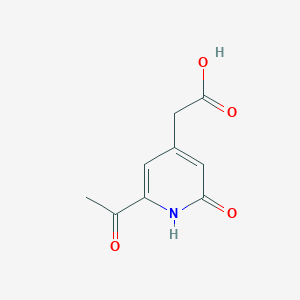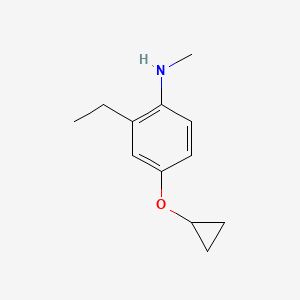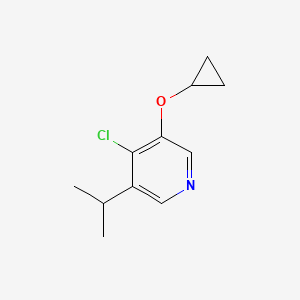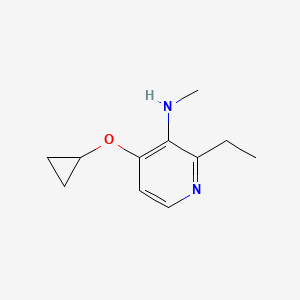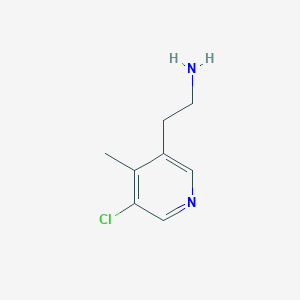
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H11ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-4-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-3-methylpyridin-2-yl)ethanamine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
Uniqueness
2-(5-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-(5-chloro-4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(2-3-10)4-11-5-8(6)9/h4-5H,2-3,10H2,1H3 |
InChIキー |
DKIABZDOIRSWET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




